(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid
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Overview
Description
(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the methoxyacetyl group and the acetic acid moiety makes this compound unique and of interest in various scientific fields.
Preparation Methods
The synthesis of (2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid typically involves the reaction of thiazole derivatives with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest due to their diverse biological activities.
Biology: This compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given the biological activities associated with thiazole derivatives.
Mechanism of Action
The mechanism of action of (2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid can be compared with other thiazole derivatives such as:
(2-Amino-α-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid: This compound also features a thiazole ring and has similar biological activities, but its boronic acid moiety provides unique interactions with molecular targets.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
CAS No. |
926207-16-1 |
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Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-[2-[(2-methoxyacetyl)amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-14-3-6(11)10-8-9-5(4-15-8)2-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
ACWDTUKXBPVMML-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NC(=CS1)CC(=O)O |
Origin of Product |
United States |
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